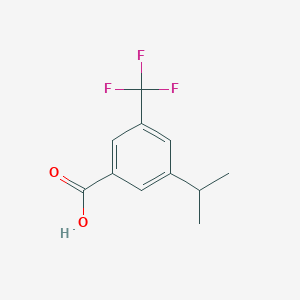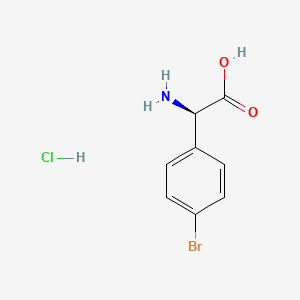
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of iodine, fluorine, and trifluoromethyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of a heptane derivative with iodine and fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the heptane backbone.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while reduction reactions may produce partially or fully deiodinated compounds .
Aplicaciones Científicas De Investigación
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)heptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and fluorine atoms into complex molecules.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorine content.
Medicine: Explored for its potential as a radiolabeled compound in diagnostic imaging.
Industry: Utilized in the development of advanced materials with specific fluorine-related properties.
Mecanismo De Acción
The mechanism by which 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)heptane exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine and fluorine atoms play crucial roles in these reactions, often acting as reactive sites for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane: Similar structure but with a shorter carbon chain.
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)heptane: Lacks the iodine atom, resulting in different reactivity.
Uniqueness
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)heptane is unique due to the presence of both iodine and multiple fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorination patterns and iodine-related reactivity.
Propiedades
IUPAC Name |
1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F9I/c1-2-4(18)3-5(9,7(12,13)14)6(10,11)8(15,16)17/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWFPJKYFHYRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F9I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)




